molecular formula C21H17N9S2 B4591262 2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine

2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine

Cat. No.: B4591262
M. Wt: 459.6 g/mol
InChI Key: HZAGKHLCVWVMHQ-UHFFFAOYSA-N
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Description

2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine is a complex organic compound characterized by the presence of two tetrazole groups attached to a pyridine ring via sulfanylmethyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole moieties, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The resulting tetrazole groups are then linked to the pyridine ring through sulfanylmethyl linkers using a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetrazole rings can be reduced to amines under hydrogenation conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of tetrazole rings.

    Medicine: Explored as a potential drug candidate for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine involves its interaction with specific molecular targets. The tetrazole rings can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s ability to undergo redox reactions makes it a versatile agent in biological systems, where it can modulate enzyme activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis-(1H-tetrazol-5-ylsulfanylmethyl)-pyridine: Lacks the phenyl groups, resulting in different chemical properties and reactivity.

    2,6-Bis-(1-phenyl-1H-tetrazol-5-yl)-pyridine: Lacks the sulfanylmethyl linkers, affecting its coordination chemistry and applications.

    2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-benzene:

Uniqueness

2,6-Bis-(1-phenyl-1H-tetrazol-5-ylsulfanylmethyl)-pyridine is unique due to the combination of tetrazole rings, sulfanylmethyl linkers, and a pyridine core

Properties

IUPAC Name

2,6-bis[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N9S2/c1-3-10-18(11-4-1)29-20(23-25-27-29)31-14-16-8-7-9-17(22-16)15-32-21-24-26-28-30(21)19-12-5-2-6-13-19/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAGKHLCVWVMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC(=CC=C3)CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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